molecular formula C9H16ClN3O4 B12780372 Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- CAS No. 80687-30-5

Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L-

Cat. No.: B12780372
CAS No.: 80687-30-5
M. Wt: 265.69 g/mol
InChI Key: PHIBXHJLLMCJFU-BQBZGAKWSA-N
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Description

Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- is a compound that belongs to the class of N-(2-chloroethyl)-N-nitrosoureas. These compounds are known for their wide range of activities, particularly in the field of cancer treatment. They are used in critical cases of brain tumors and leukemia due to their high toxicity and effectiveness .

Preparation Methods

The synthesis of Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the reaction of L-isoleucine with 2-chloroethyl isocyanate and nitrosyl chloride. The reaction conditions typically include an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- undergoes several types of chemical reactions, including:

Scientific Research Applications

Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the generation of isocyanates and chloroethyl carbocations. These reactive intermediates can form DNA adducts, leading to DNA damage and cell death. The compound also releases nitric oxide, which can further enhance its cytotoxic effects. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Properties

CAS No.

80687-30-5

Molecular Formula

C9H16ClN3O4

Molecular Weight

265.69 g/mol

IUPAC Name

(2S,3S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C9H16ClN3O4/c1-3-6(2)7(8(14)15)11-9(16)13(12-17)5-4-10/h6-7H,3-5H2,1-2H3,(H,11,16)(H,14,15)/t6-,7-/m0/s1

InChI Key

PHIBXHJLLMCJFU-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)N(CCCl)N=O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)N(CCCl)N=O

Origin of Product

United States

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